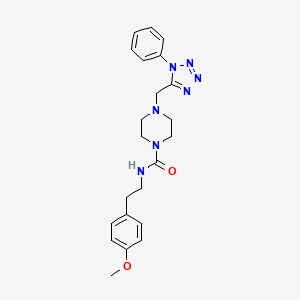

N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-31-20-9-7-18(8-10-20)11-12-23-22(30)28-15-13-27(14-16-28)17-21-24-25-26-29(21)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFVFZECGBLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound featuring a piperazine core and a tetrazole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: . Its structure includes a piperazine ring substituted with a 4-methoxyphenethyl group and a phenyl-tetrazole moiety. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles, as well as the use of various catalysts to enhance yields and purity .

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases levels of endogenous cannabinoids like anandamide, which are implicated in pain modulation, inflammation, and neuroprotection .

Pharmacological Effects

Analgesic Properties:

Research indicates that this compound exhibits significant analgesic effects in animal models. In particular, studies have demonstrated its efficacy in reducing tactile allodynia and thermal hyperalgesia in models of neuropathic pain .

Anti-inflammatory Effects:

The compound's ability to modulate inflammatory responses has also been documented. It appears to decrease pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Analgesic Efficacy

In a controlled study involving rat models subjected to nerve injury, administration of the compound resulted in a marked reduction in pain-related behaviors compared to control groups. The observed effects were dose-dependent, with higher doses correlating with greater analgesic outcomes .

Study 2: Inflammatory Response Modulation

Another study assessed the impact of the compound on immune cell activation. When tested on mouse splenocytes, it was found that at concentrations as low as 100 nM, the compound significantly inhibited the activation markers associated with inflammation . This suggests its potential utility in treating autoimmune disorders.

Data Summary

| Property | Observation |

|---|---|

| Molecular Formula | |

| FAAH Inhibition | Significant increase in endocannabinoid levels |

| Analgesic Effect | Reduction in allodynia and hyperalgesia |

| Anti-inflammatory Activity | Decreased pro-inflammatory cytokines |

Scientific Research Applications

Pharmacological Properties

Antidepressant Activity

Research indicates that compounds similar to N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibit antidepressant effects through modulation of neurotransmitter systems. Specifically, they may interact with serotonin and norepinephrine receptors, enhancing mood and cognitive functions. A study on related piperazine derivatives found promising results in animal models for depression, suggesting that this compound could have similar efficacy .

Anxiolytic Effects

The compound may also possess anxiolytic properties. By acting on the central nervous system, it could reduce anxiety symptoms. The structural similarity to known anxiolytics suggests that it might function through similar pathways, potentially affecting GABAergic transmission .

Case Studies

Case Study 1: Antidepressant Efficacy

In a preclinical study, a series of piperazine derivatives were tested for their ability to alleviate depressive symptoms in rodent models. The results indicated that compounds with structural similarities to this compound showed significant reductions in despair-like behavior in forced swim tests .

Case Study 2: Anxiolytic Potential

A comparative study evaluated the anxiolytic effects of various piperazine derivatives in anxiety-induced rat models. The results suggested that the compound could significantly reduce anxiety levels as measured by elevated plus maze tests, indicating its potential as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

4-((1-Phenyl-1H-Tetrazol-5-yl)Methyl)-N-(4-(Trifluoromethyl)Phenyl)Piperazine-1-Carboxamide

- Structural Difference : Replaces the 4-methoxyphenethyl group with a 4-trifluoromethylphenyl substituent.

- Impact : The CF₃ group increases electronegativity and metabolic resistance compared to the methoxy group. This substitution may enhance target binding affinity in hydrophobic pockets but reduce solubility .

- Synthesis : Similar piperazine-carboxamide coupling methods are likely used, though purification challenges for trifluoromethyl derivatives may differ.

WAY 267,464

- Structure : Contains a benzodiazepine-diazepine core and a 3,5-dihydroxybenzyl group instead of tetrazole.

- Purity : Reported as >95% via NMR and mass spectrometry, comparable to the target compound’s expected purity .

- Pharmacology: Acts as a nonpeptide oxytocin receptor agonist, suggesting that tetrazole analogs like the target compound could be explored for neuropharmacological applications .

Quinazoline Derivatives (A25–A30)

- Structure : Piperazine-carboxamides linked to 4-oxo-3,4-dihydroquinazoline with varied aryl substituents (e.g., chloro, fluoro, trifluoromethyl).

- Physical Properties : Melting points (191–203°C) and yields (47–54%) indicate moderate crystallinity and synthetic efficiency. The target compound’s methoxyphenethyl group may lower melting points compared to chlorophenyl analogs .

- Bioactivity : Quinazoline derivatives exhibit kinase inhibition, suggesting the target compound’s tetrazole group could be optimized for similar enzymatic targets .

LIMKi-2 (3)

- Structure : Features a 1,2,4-thiadiazole ring instead of tetrazole.

- Pharmacology : Acts as a LIM kinase inhibitor, highlighting the role of heterocyclic substituents in modulating kinase selectivity. The tetrazole’s nitrogen-rich structure in the target compound may offer alternative binding modes .

Pyridazine-Based Piperazine Carboxamides (Compounds 24–29)

- Structure: Piperazine linked to cyanopyridyl or isopropylphenyl groups.

- Spectroscopic Data : LC-MS and NMR profiles (e.g., compound 24: [M+H]⁺ = 348.2) provide benchmarks for validating the target compound’s structural integrity .

- Lipophilicity : The methoxyphenethyl group in the target compound likely increases LogP compared to pyridazine analogs, affecting bioavailability .

Pharmacological and Structural Insights

- Tetrazole vs. Thiadiazole/Thiazole : Tetrazoles (5-membered, 4N) offer superior metabolic stability over thiadiazoles but may exhibit reduced solubility. highlights thiosemicarbazide cyclization methods, which contrast with tetrazole synthesis pathways .

- Methoxy vs. Trifluoromethyl : The 4-methoxyphenethyl group in the target compound balances lipophilicity and solubility better than electron-withdrawing groups like CF₃, as seen in .

- Reaction Conditions: and note the use of Pd catalysts and THF for piperazine functionalization, suggesting scalable routes for the target compound’s synthesis .

Q & A

Q. What synthetic routes are most effective for preparing N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

The compound can be synthesized via multi-step protocols involving:

- Step 1 : Formation of the tetrazole ring using a cyclization reaction between nitriles and sodium azide in the presence of ammonium chloride (e.g., via the Huisgen reaction) .

- Step 2 : Functionalization of the piperazine core using carboxamide coupling agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF or DMF .

- Step 3 : Methoxyphenethyl group introduction via nucleophilic substitution or reductive amination under inert conditions (argon/nitrogen atmosphere) .

Key validation : Intermediate purity is confirmed by TLC and HPLC (>95%), with final product characterization via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Critical techniques include:

- X-ray crystallography : Resolves bond lengths/angles, confirming the spatial arrangement of the tetrazole-piperazine-carboxamide scaffold .

- Vibrational spectroscopy (IR) : Identifies characteristic peaks (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .

- NMR analysis : -NMR detects methoxyphenethyl protons as a singlet (~δ 3.7 ppm), while -NMR confirms the tetrazole C-N bond at ~145–150 ppm .

Q. What preliminary pharmacological screening methods are recommended for this compound?

- Cytotoxicity assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., MCF7, HCT116) at concentrations of 1–100 μM .

- Enzyme inhibition : Screen against CYP isoforms (e.g., CYP51, CYP5122A1) via fluorometric or spectrophotometric assays to assess sterol biosynthesis disruption .

- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA or prostaglandin E2 (PGE2) quantification in lipopolysaccharide (LPS)-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Variable substitution : Modify the methoxyphenethyl group (e.g., replace -OCH3 with -CF3 or halogens) to enhance metabolic stability .

- Tetrazole ring optimization : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve target binding affinity .

- Piperazine flexibility : Replace the piperazine core with homopiperazine or bridged analogs to evaluate conformational effects on target engagement .

Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy changes in CYP5122A1 or other targets .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Mechanistic profiling : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation (e.g., apoptosis vs. necroptosis) .

- Pharmacokinetic analysis : Measure compound stability in cell culture media (e.g., serum protein binding via ultrafiltration) to rule out false-negative results .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions that may explain cell-line-specific toxicity .

Q. How can the compound’s selectivity for CYP5122A1 over human CYP51 be improved?

- Co-crystallization studies : Resolve the 3D structure of the compound bound to CYP5122A1 to guide rational design of selective inhibitors .

- Metabolic stability assays : Test microsomal half-life (human vs. Leishmania) to prioritize analogs with species-specific metabolic resistance .

- Mutagenesis : Engineer CYP5122A1 active-site mutants (e.g., F89A, L321V) to identify critical residues for selective inhibition .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H2O2) to identify degradation pathways .

- LC-MS/MS quantification : Monitor degradation products (e.g., piperazine ring cleavage) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating (25–300°C) .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Standardized protocols : Use automated synthesis platforms (e.g., ChemSpeed SLT II) to minimize human error in reagent stoichiometry .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .

- Batch documentation : Report detailed reaction parameters (solvent purity, temperature gradients) in supplementary materials .

Q. What statistical models are appropriate for analyzing dose-response data?

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC50/IC50 values with 95% confidence intervals .

- Hierarchical Bayesian modeling : Account for inter-experiment variability in high-throughput screening datasets .

- Synergy analysis : Use the Chou-Talalay method (CompuSyn software) to evaluate combination effects with standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.